molecular formula C6H12Cl2N4O B13541165 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride

Cat. No.: B13541165
M. Wt: 227.09 g/mol
InChI Key: VWVNPQLLKDYTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is a heterocyclic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of intermediates, purification, and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of solvents and catalysts to enhance the reaction rate and yield. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.09 g/mol

IUPAC Name

2-amino-4-(methylaminomethyl)-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C6H10N4O.2ClH/c1-8-3-4-2-5(11)10-6(7)9-4;;/h2,8H,3H2,1H3,(H3,7,9,10,11);2*1H

InChI Key

VWVNPQLLKDYTEJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=O)NC(=N1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.